2-chloro-6-fluorobenzyl 4-[(4-methyl-2-nitrophenyl)amino]-4-oxobutanoate
Overview
Description
2-chloro-6-fluorobenzyl 4-[(4-methyl-2-nitrophenyl)amino]-4-oxobutanoate is a synthetic compound that is used in scientific research for its potential pharmacological properties. This compound has been synthesized through various methods and researched for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.
Mechanism of Action
The mechanism of action of 2-chloro-6-fluorobenzyl 4-[(4-methyl-2-nitrophenyl)amino]-4-oxobutanoate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. Specifically, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the synthesis of inflammatory mediators. It has also been shown to bind to the cannabinoid receptor CB1, which is involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects:
2-chloro-6-fluorobenzyl 4-[(4-methyl-2-nitrophenyl)amino]-4-oxobutanoate has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro. Additionally, it has been shown to have neuroprotective effects in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 2-chloro-6-fluorobenzyl 4-[(4-methyl-2-nitrophenyl)amino]-4-oxobutanoate in lab experiments is its potential as a multi-targeted drug. It has been shown to have activity against multiple targets, including COX-2, LOX, and CB1. This makes it a promising candidate for the treatment of various diseases. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood. More research is needed to fully understand how this compound works and its potential applications.
Future Directions
There are many potential future directions for the research of 2-chloro-6-fluorobenzyl 4-[(4-methyl-2-nitrophenyl)amino]-4-oxobutanoate. One direction is to further investigate its potential as an anti-inflammatory and analgesic agent. Another direction is to investigate its potential as an anti-cancer agent, particularly in combination with other chemotherapy drugs. Additionally, more research is needed to fully understand its mechanism of action and potential applications in the treatment of neurological disorders. Overall, the research of this compound has the potential to lead to the development of new and effective treatments for various diseases.
Scientific Research Applications
2-chloro-6-fluorobenzyl 4-[(4-methyl-2-nitrophenyl)amino]-4-oxobutanoate has been researched for its potential pharmacological properties. It has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been researched for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, it has been researched for its potential as a treatment for neurological disorders, as it has been shown to have neuroprotective effects in animal models.
properties
IUPAC Name |
(2-chloro-6-fluorophenyl)methyl 4-(4-methyl-2-nitroanilino)-4-oxobutanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN2O5/c1-11-5-6-15(16(9-11)22(25)26)21-17(23)7-8-18(24)27-10-12-13(19)3-2-4-14(12)20/h2-6,9H,7-8,10H2,1H3,(H,21,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCGREHWIMHQTHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CCC(=O)OCC2=C(C=CC=C2Cl)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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